8-Ethoxy-5-nitroquinoline
Overview
Description
8-Ethoxy-5-nitroquinoline (8-ENQ) is a heterocyclic compound composed of an ethoxy group and a nitro group connected to a quinoline ring. It is an important intermediate in the synthesis of various organic compounds and has been used for various scientific research applications. 8-ENQ is a colorless, crystalline solid with a melting point of 96-97°C and a boiling point of 263-264°C. It is soluble in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile.
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Agent : 8-Hydroxy-5-nitroquinoline is noted for its antimicrobial, anti-inflammatory, and anticancer properties. It is used in the treatment of diseases and undergoes intramolecular proton transfer in its triplet state, which is a significant aspect of its photochemistry (Wang et al., 2022).
Anti-Cancer Properties : A study compared the cytotoxicity of clioquinol with its analogues including 8-hydroxy-5-nitroquinoline, finding the latter to be more toxic to human cancer cell lines. It increased intracellular reactive oxygen species, especially when combined with copper, indicating potential in cancer treatment (Jiang et al., 2011).
Synthesis of Amino Analogues : The synthesis of 8-amino analogues of nitroxoline (5-nitro-8-hydroxyquinoline) was achieved through a microwave-assisted nucleophilic substitution reaction, which is significant for the development of pharmacologically interesting compounds (Štefane et al., 2012).
Neuroprotective Effects : In a study on human neuroblastoma cells, 8-hydroxy-5-nitroquinoline demonstrated ameliorative effects against high glucose toxicity. This suggests its potential in neuroprotective therapies (Suwanjang et al., 2016).
Corrosion Inhibition : New 8-hydroxyquinoline derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. This application is crucial in material science for protecting metals from corrosive damage (Rbaa et al., 2019).
Electrochemical Analysis : 8-Nitroquinoline has been studied using a silver solid electrode for voltammetric methods, demonstrating its application in determining biologically active compounds in environmental samples (Rumlová et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 8-Ethoxy-5-nitroquinoline are yet to be identified. The compound is a part of the quinoline family, which is known for its broad-spectrum anti-infective properties . .
Mode of Action
The exact mode of action of this compound is not well-documented. As a member of the quinoline family, it may interact with its targets in a manner similar to other quinolines. Quinolines often interfere with the function of enzymes or receptors, leading to changes in cellular processes
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with the biochemical pathways of infectious agents, disrupting their life cycle and inhibiting their proliferation . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which could influence its distribution and elimination
Result of Action
Given its potential anti-infective properties, it may lead to the death or inhibition of infectious agents within the body
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as pH, temperature, and the presence of other substances could potentially influence its action. For instance, its storage temperature is recommended to be at room temperature , suggesting that extreme temperatures might affect its stability
properties
IUPAC Name |
8-ethoxy-5-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-10-6-5-9(13(14)15)8-4-3-7-12-11(8)10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKDSYNTJROGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429443 | |
Record name | 8-ethoxy-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19746-57-7 | |
Record name | 8-ethoxy-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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